Product packaging for Hapalindole M(Cat. No.:CAS No. 106865-64-9)

Hapalindole M

Cat. No.: B024921
CAS No.: 106865-64-9
M. Wt: 336.5 g/mol
InChI Key: IFJQNMZCVDODPB-RMYQPGKMSA-N
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Description

Hapalindole M is a specialized secondary metabolite belonging to the hapalindole-type family of indole alkaloids, which are exclusively produced by cyanobacteria of the Stigonematales order . This polycyclic compound is characterized by its core structure derived from a hybrid isoprenoid-indole skeleton, typically featuring an isonitrile or isothiocyanate functional group . As a member of this complex family of over 80 natural analogues, this compound is a valuable compound for research in natural product chemistry and drug discovery. Key Research Applications and Value: Antituberculosis Activity: this compound has been reported to exhibit promising activity against Mycobacterium tuberculosis , making it a compound of significant interest for infectious disease research and the development of new anti-tuberculosis agents . Broad-Spectrum Antimicrobial Properties: Like other hapalindoles, it demonstrates potent antibacterial effects against a range of Gram-positive bacteria, including multi-drug resistant (MDR) pathogens such as Staphylococcus aureus . Its bioactivity profile also includes antimycotic (antifungal) and insecticidal properties . Mechanism of Action Studies: Research on related hapalindoles suggests a potential mechanism involving the inhibition of bacterial RNA polymerase, thereby disrupting RNA and subsequently protein synthesis . This compound serves as a critical tool for further elucidating the precise molecular targets and mechanisms of this natural product family. Scaffold for Medicinal Chemistry: The complex, highly functionalized ring system of this compound provides a privileged scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore chemical diversification and semisynthetic optimization to enhance potency or selectivity . Usage Note: This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2S B024921 Hapalindole M CAS No. 106865-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106865-64-9

Molecular Formula

C21H24N2S

Molecular Weight

336.5 g/mol

IUPAC Name

(2R,3R,4R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene

InChI

InChI=1S/C21H24N2S/c1-5-21(4)10-9-15-18(19(21)23-12-24)13-11-22-16-8-6-7-14(17(13)16)20(15,2)3/h5-8,11,15,18-19,22H,1,9-10H2,2-4H3/t15-,18-,19+,21-/m0/s1

InChI Key

IFJQNMZCVDODPB-RMYQPGKMSA-N

SMILES

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)C=C

Canonical SMILES

CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Cyanobacterial Origin and Biogeographical Distribution

Hapalindole M, along with other related alkaloids, originates from cyanobacteria belonging to the order Stigonematales. nih.govrsc.org These microorganisms are known for producing a diverse array of secondary metabolites.

The production of hapalindole-type compounds is a characteristic feature of cyanobacteria within the Stigonematales order. nih.govrsc.org Specific genera known to produce these alkaloids include Hapalosiphon, Fischerella, and Westiellopsis. nih.govthieme-connect.comthieme-connect.com The first hapalindoles were identified in 1984 from Hapalosiphon fontinalis. nih.govthieme-connect.comthieme-connect.com Since then, numerous strains from these genera have been identified as producers of a wide variety of these complex indole (B1671886) alkaloids. nih.govthieme-connect.com For instance, this compound has been isolated from strains of Hapalosiphon sp. thieme-connect.comthieme-connect.com The discovery of these compounds often stems from screening cyanobacterial extracts for biological activity. thieme-connect.comthieme-connect.com

Table 1: Producer Strains of Hapalindole-Type Alkaloids

GenusSpecies ExampleOrderPhylum
HapalosiphonHapalosiphon fontinalisStigonematalesCyanobacteria
FischerellaFischerella ambiguaStigonematalesCyanobacteria
WestiellopsisNot SpecifiedStigonematalesCyanobacteria

To obtain this compound for study, the producer cyanobacteria are cultivated in controlled laboratory settings. These microorganisms are grown in specific culture media, such as BG-11 medium, which supplies the essential nutrients for their growth and proliferation. The cultures are maintained under controlled conditions of light and temperature to optimize biomass production.

Once a sufficient amount of cyanobacterial biomass is achieved, the extraction process begins. A common method involves the use of a solvent mixture, typically dichloromethane and methanol in a 1:1 ratio, to extract the alkaloids from the harvested and freeze-dried cells. nih.govnih.gov This process yields a crude extract that contains this compound along with a multitude of other cellular components. nih.gov Various cell disruption techniques, including sonication and homogenization, can be employed to enhance the efficiency of the extraction process. researchgate.netmdpi.com

Advanced Spectroscopic and Chromatographic Approaches in Isolation

The isolation of pure this compound from the crude extract is a multi-step process that relies on advanced analytical techniques to separate the compound of interest from a complex mixture.

Bioassay-guided fractionation is a pivotal strategy in the isolation of bioactive compounds like this compound. thieme-connect.comthieme-connect.commdpi.com This technique involves systematically separating the crude extract into various fractions and testing the biological activity of each fraction. mdpi.com For example, in the isolation of hapalindoles from a Hapalosiphon sp., an initial screening of numerous cyanobacterial extracts for a specific biological effect, such as the inhibition of T cell proliferation, identified the extract containing the target compounds. thieme-connect.comthieme-connect.com

The active crude extract is then subjected to a series of separation steps. This often begins with partitioning the extract between different solvents to create fractions with varying polarities. Each fraction is then tested, and the most active fraction is selected for further purification. researchgate.net This iterative process of separation and bioassay allows researchers to home in on the specific compound responsible for the observed activity. thieme-connect.comthieme-connect.com

Following the initial fractionation, the purification of this compound is achieved through various chromatographic methods. Techniques such as silica gel and Sephadex LH-20 column chromatography are often used for preliminary separation of the active fractions. nih.gov

The final and most crucial step in obtaining the pure compound is typically accomplished using semipreparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This high-resolution technique allows for the separation of structurally similar compounds. thermofisher.com Reversed-phase HPLC, utilizing a C18 or phenyl column with a mobile phase gradient of solvents like acetonitrile and water, is commonly employed to isolate this compound. nih.govnih.gov The purity of the isolated this compound is then confirmed using analytical HPLC and its structure is elucidated through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govthieme-connect.comthieme-connect.com

Table 2: General Steps in the Isolation of this compound

StepTechniquePurpose
1. Cultivation & HarvestingLaboratory CultureProduce sufficient cyanobacterial biomass.
2. ExtractionSolvent Extraction (e.g., Dichloromethane/Methanol)Obtain a crude extract containing the target compound.
3. Initial SeparationBioassay-Guided FractionationIsolate the biologically active fraction from the crude extract.
4. PurificationColumn Chromatography (e.g., Silica Gel)Further separate the components of the active fraction.
5. Final PurificationSemipreparative HPLCIsolate this compound to a high degree of purity.
6. Structural ConfirmationNMR and Mass SpectrometryElucidate and confirm the chemical structure of the isolated compound.

Biosynthesis and Enzymology

Elucidation of Biosynthetic Pathways

The biosynthesis of hapalindole alkaloids originates from core precursors that are transformed through a series of enzymatic steps, including the formation of a unique indole-isonitrile intermediate and subsequent prenylation.

The fundamental building blocks for the hapalindole core are the amino acid L-tryptophan and isoprenoid units nih.govnih.govacs.orgescholarship.organnualreviews.orgrsc.orgnih.govmdpi.com. L-tryptophan serves as the origin of the indole (B1671886) moiety and the isonitrile carbon nih.govnih.govacs.orgescholarship.organnualreviews.orgrsc.orgnih.govmdpi.com. The isoprenoid component is derived from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP) nih.gov. GPP provides the ten-carbon geranyl moiety that is attached to the indole core nih.govnih.govacs.orgescholarship.orgnih.gov.

A key intermediate in the biosynthesis is the cis-indole isonitrile, also known as cis-indolyl vinyl isonitrile or 3-(Z-2′-isocyanoethenyl)indole nih.govannualreviews.orgrsc.orgnih.govmdpi.comias.ac.innih.gov. This unique functionality is generated from L-tryptophan and ribulose-5-phosphate through the action of a cascade of enzymes, including isonitrile synthases (such as AmbI1-3, WelI1-3, and FamH1-3) and Fe(II)-α-ketoglutarate-dependent oxygenases nih.govannualreviews.orgrsc.orgnih.govmdpi.comias.ac.innih.gov. The enzymatic synthesis of this intermediate is notably stereoselective, yielding primarily the cis isomer annualreviews.orgrsc.orgnih.gov.

The cis-indole isonitrile intermediate undergoes prenylation, a crucial step that attaches the isoprenoid unit to the indole scaffold. This reaction is catalyzed by aromatic prenyltransferases. AmbP1, also identified as FamD2, is a key prenyltransferase in this pathway nih.govnih.govacs.orgescholarship.orgnih.govresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net. It catalyzes the geranylation of the cis-indole isonitrile at the C-3 position using GPP nih.govnih.govacs.orgescholarship.orgnih.govresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net. This C-3 geranylation is selective and is facilitated by the presence of magnesium ions, which also play a role in preventing the rearrangement to an isomeric C-2 geranyl product nih.govrsc.org.

Another prenyltransferase, AmbP3 (also known as FamD1), is involved in the prenylation of hapalindole-type structures with DMAPP nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.org. FamD1 and FamD2 are classified as ABBA aromatic prenyltransferases nih.govresearchgate.net. FamD1 is particularly associated with the late-stage prenylation of tetracyclic hapalindoles, leading to the formation of ambiguines nih.govresearchgate.net.

The activities of these prenyltransferases are critical for generating the prenylated indole-isonitrile intermediate that serves as the substrate for the subsequent cyclization cascade.

Table 1: Key Enzymes and Substrates in Early Hapalindole Biosynthesis

Enzyme Class/NameSubstrate(s)Product(s)Role
Isonitrile Synthases (AmbI1-3, WelI1-3, FamH1-3)L-Tryptophan, Ribulose-5-phosphatecis-Indole isonitrileFormation of the indole-isonitrile core
AmbP1 / FamD2cis-Indole isonitrile, GPPC-3 geranylated indole isonitrile intermediateC-3 prenylation with geranyl pyrophosphate
AmbP3 / FamD1Hapalindole-type alkaloids, DMAPPPrenylated hapalindoles (e.g., Ambiguines)Late-stage prenylation with dimethylallyl pyrophosphate

Enzymatic Cascade for Core Scaffold Construction by Stig Cyclases

Following the prenylation step, the linear prenylated indole-isonitrile intermediate is transformed into the characteristic polycyclic hapalindole core through a remarkable enzymatic cascade catalyzed by a class of enzymes known as Stig cyclases nih.govacs.orgescholarship.orgresearchgate.netnih.govnih.govosti.govchemrxiv.orgresearchgate.net. This cascade involves a sequence of pericyclic and cyclization reactions.

The initial and a particularly noteworthy step catalyzed by Stig cyclases is a biocatalytic Cope rearrangement nih.govacs.orgescholarship.orgresearchgate.netnih.govnih.govosti.govchemrxiv.orgresearchgate.net. This is a rare example of a nih.govnih.gov-sigmatropic rearrangement occurring in a biosynthetic pathway nih.gov. The Cope rearrangement of the C-3 geranylated indole isonitrile intermediate proceeds through a cyclic transition state nih.gov. This rearrangement is crucial as it establishes the stereochemistry at the C11 and C12 positions of the forming polycyclic core nih.govchemrxiv.org. Computational studies have explored the potential mechanisms, suggesting the involvement of either a neutral or a protonated indolenine intermediate during this step nih.gov. Some research indicates that the Cope rearrangement might be facilitated by a combined active site formed by the association of different Stig cyclase monomers chemrxiv.org.

Immediately following the Cope rearrangement, the resulting intermediate undergoes a 6-exo-trig cyclization nih.govacs.orgescholarship.orgresearchgate.netnih.govnih.govosti.govchemrxiv.orgresearchgate.net. This cyclization step is responsible for setting the stereochemistry at the C10 and C15 positions of the hapalindole scaffold nih.govchemrxiv.org. Mechanistic investigations, including computational analyses, suggest that the 6-exo-trig cyclization is likely facilitated by the protonation of the indolenine nitrogen atom nih.gov. This cyclization forms a new ring, and the cascade is completed by a terminal electrophilic aromatic substitution reaction, which closes the final ring and generates the polycyclic hapalindole core structure nih.govacs.orgescholarship.orgresearchgate.netnih.govnih.govosti.gov. Specific Stig cyclases, such as HpiC1 and FamC1, have been shown to catalyze the formation of specific hapalindole products like 12-epi-hapalindole U escholarship.orgnih.govnih.gov.

Table 2: Stig Cyclase Catalyzed Cascade

StepReaction TypeStereochemistry DeterminedKey Intermediate(s) Involved
1Cope RearrangementC11, C12C-3 geranylated indole isonitrile intermediate
26-exo-trig CyclizationC10, C15Intermediate after Cope rearrangement
3Electrophilic Aromatic SubstitutionC-ring attachment regiochemistryIntermediate after 6-exo-trig cyclization

This enzymatic cascade, orchestrated by the Stig cyclases, represents a remarkable example of how complex molecular architectures are precisely assembled in nature.

Electrophilic Aromatic Substitution Steps

The terminal step in the formation of the core hapalindole or fischerindole scaffold involves an electrophilic aromatic substitution (EAS) reaction. Following the Cope rearrangement and 6-exo-trig cyclization of the 3-geranyl cis-indole isonitrile intermediate, a cationic intermediate is generated osti.gov. The EAS reaction occurs at either the C-4 position of the indole ring to yield the hapalindole core or at the C-2 position to yield the fischerindole core osti.govnih.gov. Studies involving different Stig cyclases, such as HpiC1 and FimC5, have shown that these enzymes direct the site of this terminal EAS, thereby controlling the regiochemical outcome and differentiating between the hapalindole and fischerindole scaffolds osti.gov. Quantum mechanics calculations have indicated that the formation of the fischerindole core (via C-2 substitution) may be intrinsically favored due to a lower energy transition state, yet the enzymes dictate the regioselectivity osti.gov.

Stereochemical Control by Biosynthetic Enzymes

Stereochemical diversity in hapalindole-type alkaloids arises from the enzymatic control exerted during the biosynthetic pathway, particularly by the Stig cyclases osti.govresearchgate.netnih.gov. The Cope rearrangement step is crucial for setting the stereochemistry at the C-11 and C-12 positions, while the subsequent 6-exo-trig cyclization establishes the stereochemistry at the C-10 and C-15 positions osti.gov. Different Stig cyclases or combinations of cyclases (e.g., homodimers or heterodimers) can lead to different stereochemical outcomes in the resulting hapalindole or fischerindole products researchgate.netnih.gov. For instance, the heterodimeric combination of FamC2 and FamC3 has been shown to assemble hapalindole H with specific stereochemistry nih.gov. In vitro reconstitution experiments have provided evidence that these cyclases are directly responsible for ring formation and stereochemical control nih.gov. Crystal structures of some Stig cyclases, like HpiC1, have provided insights into the active site architecture and key residues involved in catalyzing the Cope rearrangement and controlling the regioselectivity of the terminal EAS, contributing to the understanding of how these enzymes maintain stereo- and regiochemical control osti.govosti.gov.

Late-Stage Tailoring Enzymes and Structural Diversification

Following the formation of the core polycyclic scaffold, a variety of late-stage tailoring enzymes mediate further modifications, leading to the extensive structural diversity observed within the hapalindole family nih.govnih.govfigshare.comacs.orgresearchgate.net. These modifications include halogenation, oxygenation, methylation, and additional prenylation or cyclization reactions nih.govnih.gov.

Halogenation is a common modification in many hapalindole-type alkaloids, including some variants related to Hapalindole M. These reactions are catalyzed by halogenase enzymes. For example, WelO5, an Fe(II)/α-ketoglutarate-dependent halogenase found in Hapalosiphon welwitschii, has been characterized for its role in the chlorination of specific intermediates nih.govbeilstein-journals.org. WelO5* from H. welwitschii IC-52-3 demonstrated enhanced substrate specificity towards 12-epi-hapalindole C compared to WelO5 from H. welwitschii UTEX B1830, highlighting the enzymatic basis for variations in halogenation patterns between strains beilstein-journals.org. Another halogenase, AmbO5, accepts a wider range of substrates and selectively chlorinates various hapalindole, fischerindole, and ambiguine (B12290726) alkaloids rsc.org. While a putative FADH2-dependent halogenase, WelH, was identified in some gene clusters, biochemical assays did not yield halogenated products, suggesting other enzymes like oxygenases might be involved in certain halogenation events researchgate.net.

Oxygenase enzymes play significant roles in the late-stage diversification of hapalindole-type alkaloids, catalyzing various oxidation reactions such as hydroxylations and epoxidations nih.govnih.gov. Several non-heme iron-dependent oxygenases (WelO1-5) have been identified in the biosynthesis of welwitindolinones, a related class of compounds nih.gov. A comparative analysis of gene clusters revealed a variety of oxygenase genes, including numerous Rieske-type oxygenases nih.govresearchgate.net. These enzymes can catalyze diverse reactions, including oxidative carbocyclization and N-hydroxylation researchgate.net. The specific oxygenases involved in the formation of oxidized derivatives of this compound would be responsible for introducing hydroxyl or epoxide groups at specific positions on the hapalindole scaffold.

Other modifying enzymes contribute to the structural complexity of hapalindole-type alkaloids. N-methyltransferases, for instance, are responsible for the methylation of the indole nitrogen in some variants, such as N-methylwelwitindolinone C isothiocyanate nih.govnih.gov. WelM is a SAM-dependent methyltransferase specifically shown to catalyze the N-methylation of the welwitindolinone core nih.govnih.gov. While WelM is involved in welwitindolinone biosynthesis, the presence and activity of analogous methyltransferases could lead to N-methylated hapalindole derivatives. Other potential modifying enzymes could include prenyltransferases that catalyze additional prenylation events at different positions on the hapalindole scaffold, as seen in the formation of ambiguines nih.govbeilstein-journals.orgbeilstein-journals.org.

Biosynthetic Gene Cluster Analysis and Heterologous Expression Studies

Bioinformatic analysis of cyanobacterial genomes has led to the identification and characterization of the biosynthetic gene clusters (BGCs) responsible for producing hapalindole-type alkaloids nih.govnih.govresearchgate.netpitt.edunih.govresearchgate.net. Comparative analysis of BGCs from different cyanobacterial strains producing hapalindoles, ambiguines, and welwitindolinones has revealed both conserved genes involved in the early steps (e.g., isonitrile biosynthesis, GPP synthesis, and initial prenylation) and variable genes encoding late-stage tailoring enzymes that contribute to structural diversity nih.govresearchgate.netpitt.edunih.gov. For example, genes for isonitrile synthases (e.g., I1-3 or FamH1-H3) and prenyltransferases (e.g., FamD2/P1) are generally conserved, while genes for specific oxygenases, halogenases, and methyltransferases vary between clusters, reflecting the different chemical structures produced by each strain nih.govresearchgate.netpitt.eduwpmucdn.com.

Genome Sequencing and Bioinformatics Approaches

Genome sequencing and bioinformatics have played a crucial role in elucidating the biosynthetic pathways of hapalindole-type alkaloids. Analysis of the genomes of hapalindole-producing cyanobacteria has led to the identification of biosynthetic gene clusters (BGCs) responsible for their production nih.govnih.govresearchgate.net. For instance, the fam gene cluster from Fischerella ambigua UTEX 1903, encoding hapalindole and ambiguine biosynthesis, was identified and characterized through genome sequencing nih.govpitt.edu. Comparative bioinformatic analysis of BGCs from different cyanobacterial strains, such as Westiella intricata UH strain HT-29-1, Hapalosiphon welwitschii UH strain IC-52-3, Fischerella ambigua UTEX 1903, and Fischerella sp. ATCC 43239, has revealed conserved genes involved in the early steps of biosynthesis, including those for tryptophan biosynthesis, isonitrile synthases, and prenyltransferases nih.govresearchgate.netrsc.org. These studies have helped to identify candidate genes encoding the enzymes involved in the pathway nih.govresearchgate.net.

Comparative analysis of gene clusters has shown that while the organization of welwitindolinone gene clusters is conserved, they are distinct from hapalindole and ambiguine BGCs in the sequence identity of late-stage tailoring enzymes nih.govrsc.org. However, enzymes catalyzing the formation of the indole isonitrile precursor, GPP, and the initial prenyltransferases are highly conserved across different strains nih.govrsc.org.

In Vitro Enzymatic Characterization

In vitro enzymatic characterization has been essential for confirming the functions of the enzymes predicted from genome sequencing and bioinformatics. Studies have focused on reconstituting the enzymatic steps of the hapalindole biosynthetic pathway using purified proteins.

Key enzymes characterized in vitro include the isonitrile synthases, such as AmbI1, AmbI2, and AmbI3 from F. ambigua UTEX 1903, which are responsible for the stereoselective assembly of the cis-indole isonitrile precursor pitt.eduannualreviews.org. In vitro assays with purified enzymes have demonstrated the conversion of L-tryptophan to the cis-indole isonitrile subunit nih.govacs.org.

Aromatic prenyltransferases, such as FamD2 from F. ambigua, have been characterized in vitro for their role in prenylating the indole isonitrile core with GPP nih.govannualreviews.orgnih.gov. These enzymes generate the geranylated indole isonitrile intermediate, a crucial substrate for the subsequent cyclization reactions nih.gov. In vitro assays have shown that FamD2 catalyzes the formation of precursors to tri- and tetracyclic hapalindoles in a pH-dependent manner annualreviews.org.

The Stig cyclases, central to the formation of the polycyclic core, have also been characterized in vitro. These studies have provided conclusive evidence that Stig cyclases are responsible for ring formation and stereochemical control in the biosynthesis of hapalindoles and fischerindoles nih.gov. In vitro characterization has shown that some Stig cyclases require Ca2+ ions for activity, and calcium can influence the ratio of hapalindole products formed nih.gov. Over twenty annotated Stig cyclases have been characterized in vitro, demonstrating their ability to generate stereo-diverse hapalindoles and fischerindoles umich.edu.

Data from in vitro studies can be summarized in tables to highlight the activity of specific enzymes and the products they form.

Enzyme ClassExample EnzymeSubstrate(s)Product(s)Source Organism
Isonitrile SynthaseAmbI1, AmbI3L-tryptophancis-indole isonitrileFischerella ambigua
Aromatic PrenyltransferaseFamD2cis-indole isonitrile, GPPGeranylated indole isonitrileFischerella ambigua
Stig CyclaseFamC1, HpiC1Geranylated indole isonitrileHapalindole/Fischerindole coreFischerella spp.
HalogenaseWelO5*12-epi-hapalindole C, etc.Halogenated hapalindoles/fischerindolesHapalosiphon welwitschii

Protein Engineering and Mutagenesis Studies

Protein engineering and mutagenesis studies have been employed to investigate the structure-function relationships of the enzymes involved in hapalindole biosynthesis and to engineer these enzymes for the production of novel analogs.

Mutagenesis studies on Stig cyclases have revealed key residues responsible for core hapalindole and fischerindole formation nih.govnih.gov. For example, structural and mutagenesis studies have confirmed the dependence of certain aspartate residues at the interface of a dimeric Stig cyclase for its activity nih.gov. Mutational analysis of HpiC1, a Stig cyclase, has uncovered key residues involved in the acid-catalyzed Cope rearrangement and determinants that control the position of terminal electrophilic aromatic substitution, influencing the outcome between hapalindole and fischerindole formation osti.gov.

Protein engineering, in conjunction with the synthesis of cis-indole isonitrile subunit derivatives, has been used to generate a range of hapalindole derivatives and gain insights into the substrate flexibility of the system nih.govacs.orgescholarship.org. This approach demonstrates the potential of using engineered enzymes for diversifying the structural scaffolds of hapalindoles nih.govacs.org.

Site-directed mutagenesis has been used to probe the roles of specific amino acid residues in enzyme catalysis and substrate binding. For instance, studies on aromatic prenyltransferases have identified residues important for catalytic activity and substrate specificity beilstein-journals.org. Mutating specific residues, such as W117 in a prenyltransferase, has been shown to completely abolish catalytic activity beilstein-journals.org.

Computational Analysis of Enzymatic Mechanisms

Computational analysis, particularly using Density Functional Theory (DFT) calculations, has provided valuable insights into the complex enzymatic mechanisms involved in hapalindole biosynthesis, especially the Stig cyclase-mediated reactions.

Computational analysis has examined the cyclase-mediated Cope rearrangement and terminal electrophilic aromatic substitution steps nih.govosti.gov. DFT calculations have been used to explore the possible reaction mechanisms for Stig cyclases, focusing on the Cope rearrangement as the initial step in the cascade osti.gov. These calculations have helped to understand the transition states and energy barriers of these pericyclic reactions catalyzed by enzymes osti.gov.

Computational modeling, combined with crystal structure data and mutational analysis, has suggested that Stig cyclases may function as Ca2+-induced higher-order heteromeric oligomers to collaboratively control stereochemistry umich.edu. Computational methods have also been used to identify key residues involved in the catalytic mechanism and to understand the factors that dictate the regioselectivity of the electrophilic aromatic substitution, leading to either hapalindole or fischerindole cores osti.gov.

Computational investigations of enzyme-substrate complexes have helped to deduce potential three-dimensional alignments of active sites and glean mechanistic insights into substrate tolerance researchgate.net. These computational approaches complement experimental studies by providing a molecular-level understanding of the enzymatic transformations.

Computational MethodApplication to Hapalindole BiosynthesisKey Findings
DFT CalculationsExploring reaction mechanisms of Stig cyclases, particularly Cope rearrangement and EAS. osti.govInsights into transition states and energy barriers; understanding the pericyclic reaction in an enzymatic context. osti.gov
Computational ModelingAnalyzing enzyme-substrate/inhibitor interactions; predicting protein oligomerization and stereocontrol. umich.eduSuggestion of Ca2+-induced heteromeric oligomers for stereochemical control; understanding active site interactions. umich.edu

Chemical Synthesis Strategies

Historical Perspectives and Early Synthetic Endeavors for Hapalindole-Type Alkaloids

Early synthetic efforts towards hapalindole-type alkaloids focused on accessing the core structures of simpler members of the family nih.govscribd.com. The proposed biosynthesis of these alkaloids, involving a cationic cyclization sequence, has inspired several synthetic approaches thieme-connect.comscribd.com. In 1989, Muratake and Natsume reported the total synthesis of (±)-Hapalindoles J and M, utilizing a Lewis acid-mediated coupling of a tertiary benzylic alcohol and a silylenol ether researchgate.netnsf.gov. This work represented an early success in accessing the hapalindole framework.

Total Synthesis Approaches to Hapalindole M and Related Analogs

Total synthesis strategies for this compound and its analogs have explored various methodologies to construct their intricate molecular scaffolds with control over stereo- and regiochemistry.

Stereoselective and Enantioselective Methodologies

Achieving stereocontrol is a critical aspect of hapalindole synthesis due to the presence of multiple chiral centers, including quaternary stereocenters nih.govrsc.org. Several approaches have focused on stereoselective and enantioselective transformations. Chiral pool and chiral resolution approaches have been employed to synthesize enantiomerically pure hapalindole-type alkaloids rsc.org. For example, the synthesis of (+)-hapalindole Q has been achieved from (+)-camphor rsc.org. Catalytic enantioselective methods, such as organocatalyzed asymmetric Diels-Alder reactions, have also been utilized as key steps in the synthesis of certain hapalindoles rsc.orgnih.gov. A divergent enantioselective approach has been developed featuring a ruthenium-catalyzed asymmetric hydrogenation of a ketone to construct the chiral core structure of hapalindole alkaloids rsc.orgrsc.org. This method allows for the construction of the chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton rsc.orgrsc.org.

Oxidative Cyclization Strategies

Oxidative cyclization reactions have proven to be powerful tools in the synthesis of complex natural products, including hapalindole-type alkaloids scribd.comnih.gov. A unified and bioinspired oxidative cyclization strategy has been employed in the total synthesis of several hapalindole-type natural products scribd.comnih.gov. This strategy involves a Prins-type oxidative cyclization reaction to construct the core indole (B1671886) terpenoid scaffold scribd.com.

Cascade Prins-Type Cyclization and Related Reactions

Cascade reactions, where multiple bond-forming events occur in a single sequence, offer efficient routes to complex molecules. Cascade Prins-type cyclization reactions have been successfully applied in the synthesis of hapalindole-type alkaloids nih.govacs.orgresearcher.lifeacs.orgresearchgate.net. A stereoselective, redox-neutral, Brønsted acid-catalyzed cascade Prins-type cyclization between an indole and an aldehyde has been developed to access structurally diverse indole terpenoid scaffolds in a single step nih.govacs.orgresearcher.lifeacs.org. This strategy has enabled the stereodivergent total synthesis of several hapalindole-type alkaloids nih.govacs.orgacs.org.

Redox Economic Synthetic Pathways

The concept of "redox economy" aims to minimize superfluous oxidation and reduction steps within a synthesis, leading to more efficient and environmentally friendly routes nih.govresearchgate.netscribd.comnih.gov. Redox economic approaches have been employed in the enantiospecific total synthesis of several members of the hapalindole family nih.govresearchgate.netscribd.comnih.gov. These approaches often utilize direct indole coupling reactions and aim for a linear and steady increase in the oxidation state of intermediates throughout the synthesis nih.govresearchgate.netscribd.comnih.gov.

Synthetic Accessibility of this compound Derivatives

The synthetic accessibility of this compound derivatives is influenced by the complexity of the target structure and the availability of efficient synthetic methodologies. While total syntheses of this compound and several related analogs have been reported, the synthesis of more complex or highly functionalized derivatives can remain challenging nih.govnih.gov. The development of new strategies, such as cascade reactions and redox-economic approaches, has improved the efficiency and practicality of accessing these complex scaffolds nih.govresearchgate.netnih.govacs.orgresearcher.lifeacs.org. Chemoenzymatic approaches utilizing enzymes like prenyltransferases and cyclases are also being explored for the diversification and synthesis of hapalindole-type alkaloids nih.govmdpi.com.

Development of Key Intermediates

Key intermediates in the synthesis of this compound typically involve the construction of the core indole-cyclohexane ring system with appropriate functionalization and stereochemistry to enable subsequent cyclizations and functional group transformations.

One approach involves the coupling of a functionalized indole derivative with a cyclohexanone (B45756) derivative to form a tricyclic intermediate. nih.gov This intermediate serves as a scaffold for building the complete polycyclic structure of this compound. Another strategy has utilized the catalytic asymmetric hydrogenation of a ketone to establish a chiral core structure, specifically a chiral trans-1-indolyl-2-isopropenylcyclohexane skeleton. rsc.orgresearchgate.net This chiral intermediate is crucial for controlling the stereochemistry in later steps of the synthesis.

The synthesis of a requisite indole/carvone adduct has also been explored as a key intermediate. nih.gov Initial attempts using an aldol (B89426) reaction and subsequent reduction to form the indole moiety faced challenges with the reduction of the resulting intermediate. nih.gov This highlighted the need for alternative methods to forge the key bond in this adduct, particularly those that avoid problematic functional groups like tertiary alcohols. nih.gov

Optically active cycloketones have been identified as key intermediates for the synthesis of hapalindole-type alkaloids. rsc.orgrsc.org These ketones contain the chiral core structure and can be further modified to introduce the necessary complexity and stereochemistry found in this compound. rsc.orgrsc.org For instance, an optically active cycloketone was successfully converted into a diketone intermediate containing a quaternary carbon center through a sequence of acylation and methylation. rsc.orgrsc.org

Strategies for Introducing Complex Functional Groups

Introducing the complex functional groups characteristic of this compound, such as the isonitrile or isothiocyanate moiety and the vinyl and methyl groups at the quaternary center, requires specific synthetic strategies.

A common feature in many hapalindole-type alkaloids, including this compound, is the presence of an isonitrile or isothiocyanate group at a specific position (C(11)) adjacent to an all-carbon quaternary center bearing a methyl and vinyl group. nih.gov Strategies for introducing the isothiocyanate group have involved the transformation of an amino group using reagents like CS(imid)₂. rsc.org

The construction of the quaternary stereocenter and the subsequent introduction of the isonitrile or isothiocyanate group can be achieved via a carbonyl group. rsc.org This carbonyl group can be generated by oxidation of a hydroxyl group in a precursor molecule. rsc.org Control over the stereochemistry during the construction of the quaternary center is paramount and has been achieved through carefully controlled reaction sequences, such as acylation-methylation. rsc.orgrsc.org

Another strategy involves a bioinspired oxidative cyclization approach. scribd.com This method has been applied to the synthesis of various hapalindole-type natural products, demonstrating its potential for generating the complex polycyclic systems and introducing functional groups through controlled cyclization reactions. scribd.com

The introduction of the isonitrile functional group is a defining feature of many hapalindoles and related compounds. While specific details for the introduction of the isonitrile in this compound synthesis were not extensively detailed in the search results, the presence of this group at C(11) is a consistent structural motif across many members of this family. nih.gov Biosynthetic studies suggest that the isonitrile group is installed early in the pathway, with L-tryptophan being converted into a cis-indole isonitrile subunit before prenylation. nih.gov Chemical syntheses often need to devise methods to incorporate this functionality at a later stage or build the molecule around a precursor already containing this group or a latent form of it.

Data from synthetic studies often includes yields and diastereoselectivity for key steps. For example, in one synthesis, an α-methylation of a ketone intermediate yielded a diketone with a quaternary carbon center in 91% yield. rsc.orgrsc.org An aldol reaction on a functionalized ketone intermediate afforded an alcohol product in 71% yield with good diastereoselectivity (10:1). rsc.org

Here is a representative table summarizing some key transformations and their outcomes in related hapalindole syntheses, illustrating the strategies for developing intermediates and introducing functional groups:

TransformationStarting Material TypeProduct TypeYield (%)DiastereoselectivityReference
Oxidation of Alcohol to KetoneAlcoholKetone71 (over 2 steps)Not specified rsc.orgrsc.org
α-Methylation of KetoneKetoneMethylated Ketone756:1 rsc.org
α-Methylation of DiketoneDiketoneMethylated Diketone91Not specified rsc.orgrsc.org
Aldol Reaction of Ketone with AcetaldehydeKetoneAlcohol7110:1 rsc.org
Reductive AminationKetoneAmine50 (94 brsm)1:1 mixture of diastereomers rsc.org
Dephenylsulfonylation and Isothiocyanate FormationProtected AmineIsothiocyanate70 (over 2 steps)Not specified rsc.org

Note: brsm = based on recovered starting material

These examples highlight the specific reactions and control required to build the complex architecture and introduce the characteristic functional groups of this compound and its close analogs.

Mechanistic Studies of Biological Activities

Investigation of Antimicrobial Mechanisms

While many compounds in the hapalindole family have demonstrated antimicrobial properties, specific research into the mechanisms employed by Hapalindole M is not extensively detailed in the current body of scientific literature. nih.govnih.gov

Antibacterial Activities and Cellular Targets (e.g., RNA Polymerase Inhibition)

The hapalindole class of alkaloids is known to possess antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov A key antibacterial mechanism identified for some hapalindoles involves the inhibition of bacterial RNA polymerase. ias.ac.in For instance, the related compound 12-epi-hapalindole E isonitrile has been shown to inhibit Escherichia coli RNA polymerase. oup.comnih.govoup.com This inhibition was found to be competitive with respect to ATP. oup.comnih.gov However, it is noted that the concentration required to inhibit the cell-free enzyme was significantly higher than that needed to inhibit bacterial growth, suggesting that other cellular targets may also be involved in the antibacterial action of these compounds. nih.govoup.com

Despite these findings for the broader hapalindole family, specific studies elucidating the cellular targets and antibacterial mechanisms of this compound have not been reported.

Antimycotic Activities and Spectrum

Antifungal, or antimycotic, activity is a recognized characteristic of the hapalindole alkaloid family. nih.govnih.gov Various members of this class have shown inhibitory effects against a range of fungi, including species of Aspergillus, Penicillium, Fusarium, and Candida. nih.gov The initial discovery of hapalindoles was driven by their antimicrobial action. nih.gov However, detailed mechanistic studies focusing specifically on the antimycotic activity and spectrum of this compound are not available in the current literature.

Elucidation of Insecticidal Modes of Action

Certain hapalindole alkaloids have been identified as potent insecticidal agents. nih.gov Research has focused on understanding their neurotoxic effects to clarify the mode of action.

Sodium Channel Modulating Activities

A primary mode of action identified for the insecticidal activity of several hapalindole compounds is the modulation of sodium channels. ias.ac.innih.gov Studies on compounds such as 12-epi-hapalindole C isonitrile, 12-epi-hapalindole J isonitrile, and hapalindole L have shown that they are sodium channel-modulating neurotoxins. nih.govnih.gov These compounds were found to inhibit veratridine-induced depolarization in neuroblastoma cells, a mechanism similar to that of neosaxitoxin. nih.govresearchgate.net This activity points to the disruption of normal nerve and muscle function in insects, leading to paralysis and death. researchgate.net

Currently, there are no specific studies demonstrating or detailing sodium channel modulating activities for this compound itself.

Biochemical Pathways Involved in Insect Toxicity

Beyond the direct modulation of sodium channels, the broader biochemical pathways involved in the insect toxicity of the hapalindole class are not fully understood. The neurotoxic effects resulting from sodium channel disruption are considered a primary pathway. thieme-connect.comnih.gov However, specific research delineating the complete biochemical cascade of toxic effects for this compound in insects has not been published.

Analysis of Antitumoral and Cytotoxic Activities in Cell Lines

The cytotoxic and antitumoral potential of the hapalindole family has been an area of active investigation. nih.govnih.gov While various hapalindoles exhibit cytotoxicity against cancer cell lines, specific data on this compound is sparse, with one study providing insight into its immunomodulatory effects. thieme-connect.com

In a study evaluating the effects of several hapalindoles on T-cell proliferation, this compound was shown to have weaker activity compared to Hapalindole A. thieme-connect.com Hapalindole A displayed a potent antiproliferative effect with an IC₅₀ value of 1.56 µM. In contrast, this compound, alongside Hapalindole D, was less active. thieme-connect.com This suggests that specific structural features may be crucial for potent activity in this assay.

For other related compounds, more detailed mechanisms have been described. Hapalindole H, for example, was identified as a potent inhibitor of the NF-κB pathway and was found to induce apoptosis through the intrinsic mitochondrial pathway in prostate cancer cells. nih.govnih.gov However, similar in-depth analyses of the cytotoxic mechanisms of this compound in various cancer cell lines have not been documented.

Table 1: Comparative Antiproliferative Activity of Hapalindoles on T Cells

CompoundIC₅₀ (µM)Relative Activity
Hapalindole A1.56Most Potent
Hapalindole D27.15Weaker Activity
This compoundNot specified, but activity was noted as weaker than Hapalindole AWeaker Activity

This table is based on data presented in the study by Grundemann et al. (2019). The exact IC₅₀ for this compound was not provided, but its activity was characterized as weaker in comparison to Hapalindole A. thieme-connect.com

Immunomodulatory Effects

Investigations into the immunomodulatory properties of this compound have provided some specific insights, particularly concerning its impact on T-cell proliferation.

This compound has been shown to modulate T-cell proliferation. However, its activity in this regard is reported to be weaker compared to other members of the hapalindole family, such as Hapalindole A. nih.govthieme-connect.com One study identified this compound as one of the compounds from the cyanobacterium Hapalosiphon sp. CBT1235 responsible for immunomodulatory effects. thieme-connect.comnih.gov In a T-cell proliferation assay, this compound, along with Hapalindole D, exhibited weaker activity than Hapalindole A. thieme-connect.com Another study reported a specific IC50 value for this compound in the context of T-cell proliferation suppression. thieme-connect.com

The underlying cellular mechanisms for the observed immunomodulatory effects of this compound have not been fully elucidated in the reviewed literature. While it is established that this compound can inhibit T-cell proliferation, the specific signaling pathways or molecular interactions involved in this process remain to be investigated.

Other Reported Biochemical and Molecular Targets

Specific biochemical and molecular targets of this compound, outside of its effects on T-cell proliferation, are not well-documented. Research on the broader class of hapalindole-type alkaloids has identified various biological activities, including antibacterial, antifungal, and insecticidal effects, with some studies suggesting targets like bacterial RNA polymerase for other analogues. nih.gov However, direct molecular targets for this compound have not been explicitly identified in the available literature.

Adenylate Cyclase Modulation

Research into the hapalindole family has revealed interactions with the adenylate cyclase system, a critical component of cellular signal transduction. Specifically, studies have focused on Hapalindolinone A, a related oxindole (B195798) alkaloid. Hapalindolinone A has been reported to inhibit vasopressin-stimulated adenylate cyclase activity. This inhibition is linked to its interaction with the V2 vasopressin receptor in kidney tissue. By inhibiting the activation of adenylate cyclase, Hapalindolinone A can interfere with the downstream signaling cascade that is normally initiated by the binding of arginine vasopressin to its receptor. This modulation of adenylate cyclase suggests a potential mechanism by which hapalindole-type compounds could exert physiological effects, particularly in tissues where this signaling pathway is prominent.

Arginine Vasopressin Receptor Modulation

The arginine vasopressin (AVP) receptor system is a key target for some members of the hapalindole alkaloid family. Notably, Hapalindolinone A has been identified as an inhibitor of arginine vasopressin binding to the V2 receptor, which is predominantly found in kidney tissue. The V2 receptor is a G-protein coupled receptor that, upon activation by vasopressin, initiates a signaling cascade involving adenylate cyclase. The inhibitory action of Hapalindolinone A on AVP binding prevents this activation, thereby modulating the physiological responses mediated by this receptor, such as the regulation of water reabsorption. This finding highlights the potential for hapalindole-related compounds to act as modulators of the vasopressin signaling pathway.

CompoundReceptor TargetReported Activity
Hapalindolinone AArginine Vasopressin Receptor V2Inhibition of ligand binding

Kinase Inhibition (e.g., IKKβ)

Currently, there is no publicly available scientific literature detailing the direct inhibitory activity of this compound or other closely related hapalindole alkaloids on IκB kinase β (IKKβ) or other specific kinases. While the broader class of indole (B1671886) alkaloids has been investigated for kinase inhibition in various contexts, specific mechanistic studies on this compound in this area are lacking.

Autophagy Pathway Modulation (e.g., YAP1 Degradation)

Recent studies on Hapalindole Q, a structurally related indole terpenoid, have uncovered a distinct mechanism of autophagy inhibition. nih.govnih.gov Hapalindole Q has been shown to promote the degradation of Yes-associated protein 1 (YAP1), a key effector in the Hippo signaling pathway. nih.govnih.gov This degradation is mediated through a noncanonical pathway known as chaperone-mediated autophagy (CMA). nih.govnih.gov

The binding of Hapalindole Q to YAP1 facilitates its degradation via CMA, which in turn leads to a disruption in the proper distribution of the late endosomal/lysosomal protein Rab7. nih.govnih.gov The ultimate consequence of this series of events is the suppression of autophagosome-lysosome fusion, a critical step in the macroautophagy process. nih.govnih.gov This novel mechanism identifies Hapalindole Q as a macroautophagy inhibitor with a mode of action that is dependent on YAP1 degradation. nih.govnih.gov A preliminary structure-activity relationship study has suggested that the core scaffold of Hapalindole Q is crucial for its ability to bind to and promote the degradation of YAP1. nih.gov

CompoundPathway ModulatedMechanism of Action
Hapalindole QAutophagyPromotes YAP1 degradation via chaperone-mediated autophagy, leading to suppression of autophagosome-lysosome fusion. nih.govnih.gov

Structure Activity Relationship Sar Investigations

Correlating Structural Features with Biological Potency

The polycyclic core structure, shared among hapalindoles, fischerindoles, ambiguines, and welwitindolinones, is a fundamental determinant of their biological activity nih.govnih.govnih.gov. Variations in the cyclized isoprene (B109036) unit and the indole (B1671886) alkaloid skeleton contribute to the diverse biological profiles observed within this family nih.gov. For Hapalindole M, specific structural elements within its tetracyclic system are correlated with its potency against various targets. While broad SAR trends for the hapalindole family indicate the importance of the core scaffold for activities like YAP1 binding, specific data directly detailing the correlation of each structural feature of this compound with a particular biological potency is often presented in comparative studies with its analogs pnas.orgthieme-connect.com. For instance, studies comparing this compound to other hapalindoles have shown differing levels of activity in assays such as T cell proliferation inhibition thieme-connect.com.

Importance of Specific Functional Groups and Stereochemistry

The isonitrile (-NC) or isothiocyanate (-NCS) functional group is a defining characteristic of the hapalindole family and is often highlighted as crucial for their bioactivity nih.govpitt.edumdpi.com. Studies comparing hapalindoles with their corresponding formamide (B127407) derivatives (where the isonitrile or isothiocyanate is replaced) have demonstrated reduced activity in the formamide variants, suggesting a key role for these functional groups in mediating biological effects, such as antiproliferative activity thieme-connect.com. For this compound, which contains an isothiocyanate group, this moiety is considered vital for its activity, similar to other isothiocyanate-containing hapalindoles uni.lumathewsopenaccess.com.

Halogenation, particularly chlorination at positions like C-13, and hydroxylation patterns contribute to the structural diversity and biological activity within the hapalindole family nih.govnih.govnih.govchemrxiv.org. The presence or absence of a halogen atom can influence the potency and spectrum of activity of these compounds nih.govmdpi.com. While this compound itself is not chlorinated, studies on chlorinated hapalindoles like Hapalindole A (chlorinated at C-13) highlight how halogenation can impact activity, such as T cell proliferation inhibition thieme-connect.comnih.gov. The position and number of hydroxyl groups, though less common in this compound specifically, are also known to affect the biological properties of related hapalindoles and welwitindolinones nih.govmdpi.com.

Rational Design of this compound Derivatives for Mechanistic Probes

Rational design of this compound derivatives is pursued to create mechanistic probes that can help elucidate the molecular targets and mechanisms of action of this class of compounds nih.govresearchgate.net. By selectively modifying specific functional groups or structural features, researchers can synthesize analogs to probe the role of these elements in binding to proteins or interfering with biological pathways nih.govresearchgate.net. For instance, modifying the isonitrile/isothiocyanate group or introducing labels at specific positions can yield probes for target identification studies chemrxiv.organnualreviews.orgchemrxiv.org. The understanding of SAR, particularly the importance of the isonitrile/isothiocyanate group and the core scaffold, guides the design of these probes pnas.orgthieme-connect.com. Biosynthetic studies also contribute to the rational design by providing enzymatic tools to generate diverse analogs, including those with unnatural functionalities like halogens, which can then be used as probes nih.govpitt.eduannualreviews.org.

Table 1: Selected Hapalindole-Type Alkaloids and Activities Relevant to SAR

Compound NamePubChem CIDKey Structural Feature(s)Reported Biological Activity
This compound10404773Isothiocyanate, Tetracyclic core, Specific stereocentersAntibacterial, Antifungal, Weak to moderate cytotoxicity, Inhibits T cell proliferation (weaker than Hapalindole A) thieme-connect.commathewsopenaccess.commathewsopenaccess.com
Hapalindole A185159Isonitrile, C-13 Chlorination, Tetracyclic coreAntibacterial, Antifungal, Cytotoxic, Potent T cell proliferation inhibitor thieme-connect.commathewsopenaccess.comnih.govmathewsopenaccess.com
12-epi-Hapalindole J Isonitrile-Isonitrile, Tetracyclic core, 12-epi stereochemistryInsecticidal nih.govslu.se
Hapalindole D14157132Isothiocyanate, Tetracyclic coreInhibits T cell proliferation (weaker than Hapalindole A) thieme-connect.comnih.gov
Hapalindole Q-Isothiocyanate, Tetracyclic scaffoldMacroautophagy inhibitor, Induces YAP1 degradation pnas.org

Note: PubChem CIDs for all listed compounds are included in the final table.

Table 2: Comparative Activity Data (Illustrative based on search results)

Compound NameActivity TypeIC50 or MIC Value (µM)NotesSource (Illustrative)
This compoundT cell proliferation inh.27.15Weaker than Hapalindole A thieme-connect.com
Hapalindole AT cell proliferation inh.1.56More potent than this compound and D thieme-connect.com
Hapalindole DT cell proliferation inh.27.15Weaker than Hapalindole A thieme-connect.com
Hapalindole XAnti-TB, Anti-Candida0.6 - 2.5Example of activity range for analog mathewsopenaccess.commathewsopenaccess.com
12-epi-Hapalindole J IsonitrileInsecticidal (C. riparius)26100% larval mortality at this conc. nih.govslu.se

Ecological and Environmental Relevance

Role in Cyanobacterial Chemical Ecology

Cyanobacteria, as primary producers, exist in competitive environments and utilize secondary metabolites like hapalindoles for various ecological advantages. These compounds can influence the growth and behavior of other organisms in their vicinity, shaping the microbial community structure and dynamics nih.govresearchgate.net.

Allelopathic Interactions with Other Organisms

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. Hapalindole-type alkaloids, including Hapalindole M, have been implicated in allelopathic interactions, particularly against competing aquatic microbes such as algae and other cyanobacteria mdpi.comresearchgate.netnih.govmdpi.com. Early observations of apparent allelopathy, specifically antialgal activity exhibited by Hapalosiphon strains, led to the isolation and characterization of hapalindoles mdpi.com. Studies have shown that extracts containing hapalindoles can inhibit the growth and even photosynthesis of other algae and cyanobacteria nih.govmdpi.com.

Research findings suggest that the mode of action for some hapalindoles in allelopathy involves the inhibition of photosystem II and RNA synthesis in target organisms mdpi.comneptjournal.comresearchgate.net. This interference with essential cellular processes can provide a competitive advantage to the hapalindole-producing cyanobacteria by suppressing the growth of potential competitors nih.govmdpi.com.

Cyanobacterial Genus Hapalindole-type Alkaloids Produced Observed Allelopathic Activity Target Organisms
Hapalosiphon Hapalindoles (including M) Antialgal, Antimicrobial Algae, Other Microbes
Fischerella Hapalindoles, Fischerindoles, Ambigiuines Antialgal, Antimicrobial Algae, Bacteria, Fungi
Nostoc Hapalindoles, etc. Antimicrobial, Antialgal Bacteria, Fungi, Algae

Note: This table summarizes general findings regarding allelindole-producing cyanobacteria and their allelopathic activities. Specific data for this compound's individual allelopathic effects are often presented within the context of the broader hapalindole family.

Inter-species Communication and Defense Mechanisms

Beyond direct inhibition, hapalindole-type alkaloids may also play roles in more complex inter-species interactions, potentially acting as signaling molecules or contributing to defense mechanisms against predation and parasitism researchgate.netnih.gov. Cyanobacteria are known to produce secondary metabolites as a defense against grazers and pathogens, including fungi nih.gov. The diverse biological activities of hapalindoles, such as antibacterial and antifungal properties, support their role in chemical defense researchgate.netannualreviews.orgresearchgate.netresearchgate.netnih.govmdpi-res.comnih.gov.

While specific studies focusing solely on this compound's role in communication are limited, the presence of isothiocyanate and isonitrile functional groups in hapalindoles is notable mdpi.com. These groups are sometimes associated with signaling or defense compounds in other organisms. The production of a mixture of various hapalindole-type alkaloids by a single cyanobacterium suggests a complex chemical arsenal (B13267) used for interacting with their environment and other organisms nih.gov.

Environmental Presence and Distribution

This compound, as a member of the hapalindole family, is found in cyanobacteria, particularly those belonging to the Stigonematales order, such as Hapalosiphon and Fischerella species mdpi.comnih.govarabjchem.org. These cyanobacteria inhabit a variety of environments, including freshwater lakes, ponds, and terrestrial settings like wet soils, tree bark, and mosses arabjchem.org.

The distribution of this compound is therefore linked to the distribution of the cyanobacterial strains that produce it. While specific data on the concentration and widespread environmental distribution of this compound itself is not extensively detailed in the provided snippets, the presence of hapalindole-producing cyanobacteria in diverse habitats indicates its potential occurrence in these environments nih.govarabjchem.org. The lipophilic nature of some hapalindoles suggests they could potentially accumulate in organic matter within aquatic or terrestrial ecosystems mdpi.com.

Broader Implications for Natural Product Discovery and Ecological Understanding

The study of this compound and other hapalindole-type alkaloids has significant implications for both natural product discovery and our understanding of ecological interactions.

Ecologically, the investigation of hapalindoles like this compound provides insights into the complex chemical ecology of cyanobacteria and their role in shaping microbial communities mdpi.comnih.govresearchgate.netnih.govmdpi.com. Understanding the specific allelopathic interactions and defense mechanisms mediated by these compounds helps to unravel the dynamics of competition and cooperation in various ecosystems nih.govresearchgate.netnih.govmdpi.com. While the functional role of many cyanobacterial metabolites is still being explored, studies on hapalindoles contribute to the growing evidence that these compounds are important mediators of ecological interactions mdpi.com. Further research on the environmental triggers for hapalindole production and their fate and effects in different ecosystems will enhance our understanding of their broader ecological impact.

Q & A

Q. What are the key biosynthetic pathways for Hapalindole M, and how can they be experimentally validated?

this compound biosynthesis involves a Cope rearrangement and a 6-endo-trig cyclization cascade catalyzed by FamD2 (prenyltransferase) and FamC1 (cyclase) . To validate pathways:

  • Use heterologous expression systems (e.g., E. coli) to express fam gene clusters and analyze intermediates via LC-MS/MS.
  • Conduct isotopic labeling (e.g., 13C^{13}\text{C}-geranyl pyrophosphate) to track carbon flux during cyclization .
  • Compare kinetic parameters of FamD2/FamC1 with alternative enzymes (e.g., FamD1) to confirm substrate specificity.

Q. What methodologies are recommended for structural elucidation of this compound derivatives?

  • NMR spectroscopy : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR (COSY, HSQC, HMBC) to resolve complex polycyclic structures.
  • X-ray crystallography : For absolute stereochemical determination, co-crystallize derivatives with heavy atoms (e.g., bromine-substituted analogs) .
  • HRMS/MS : Confirm molecular formulas and fragmentation patterns (e.g., loss of isonitrile groups).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Contradictions often arise from:

  • Variability in source organisms : Strain-specific modifications (e.g., Fischerella ambigua UTEX 1903 vs. other cyanobacteria) may alter secondary metabolite profiles .
  • Assay conditions : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and control for solvent interference (e.g., DMSO concentration).
  • Data normalization : Use internal standards (e.g., actinomycin D) in antimicrobial screens to account for batch-to-batch variability.

Q. What experimental designs are optimal for studying this compound’s mechanism of action in cancer models?

  • Transcriptomic profiling : Combine RNA-seq with this compound treatment to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged this compound) to identify protein targets in live cells.
  • In vivo validation : Employ zebrafish xenograft models to assess tumor suppression while monitoring hepatotoxicity .

Q. How can researchers address challenges in scaling up this compound biosynthesis for functional studies?

  • Metabolic engineering : Optimize codon usage for fam genes in S. cerevisiae or P. pastoris to enhance expression.
  • Fermentation optimization : Adjust pH, temperature, and nutrient gradients (e.g., nitrogen limitation) to trigger secondary metabolite production.
  • Downstream processing : Use HPCCC (High-Performance Countercurrent Chromatography) to isolate this compound with minimal solvent waste .

Methodological Considerations

Q. Table 1: Key Techniques for this compound Research

TechniqueApplicationCritical ParametersReference
Heterologous ExpressionPathway validationCodon optimization, inducer concentration
Isotopic LabelingTracking biosynthetic intermediates13C^{13}\text{C} purity, quenching time
Chemical ProteomicsTarget identificationProbe stability, LC-MS/MS resolution

Data Analysis and Reporting

Q. How should researchers handle conflicting spectroscopic data during structural characterization?

  • Cross-validate with multiple techniques : Combine NMR (for functional groups) with X-ray data (for stereochemistry).
  • Computational modeling : Use DFT (Density Functional Theory) to predict 13C^{13}\text{C} chemical shifts and compare with experimental results.
  • Report ambiguities transparently : Note unresolved signals in supplementary materials (e.g., "Broad multiplet at δ 2.5–3.0 suggests conformational flexibility") .

Q. What strategies ensure reproducibility in this compound bioactivity studies?

  • Detailed protocols : Specify cell lines (e.g., ATCC numbers), passage numbers, and serum batch IDs.
  • Negative controls : Include solvent-only and heat-inactivated enzyme controls in enzymatic assays.
  • Data repositories : Deposit raw spectral data in public databases (e.g., GNPS, MetaboLights) .

Ethical and Logistical Guidelines

Q. How can researchers ethically source cyanobacterial strains producing this compound?

  • Obtain permits for environmental sampling under Nagoya Protocol guidelines.
  • Collaborate with culture collections (e.g., UTEX Culture Collection) for authenticated strains .
  • Document strain metadata (geographic origin, isolation date) in publications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.